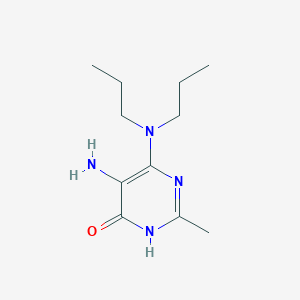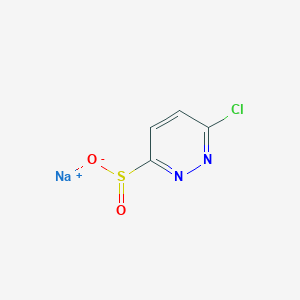![molecular formula C4H2N4S2 B15246660 [1,2,5]Thiadiazolo[3,4-d]pyrimidine-7(3H)-thione CAS No. 89797-62-6](/img/structure/B15246660.png)
[1,2,5]Thiadiazolo[3,4-d]pyrimidine-7(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,5]Thiadiazolo[3,4-d]pyrimidine-7(3H)-thione is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]thiadiazolo[3,4-d]pyrimidine-7(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diaminomaleonitrile with sulfur-containing reagents under controlled conditions to form the desired heterocyclic structure . The reaction conditions often include the use of solvents such as chloroform or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
化学反応の分析
Types of Reactions
[1,2,5]Thiadiazolo[3,4-d]pyrimidine-7(3H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions . The reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazolo[3,4-d]pyrimidine derivatives .
科学的研究の応用
Chemistry
In chemistry, [1,2,5]thiadiazolo[3,4-d]pyrimidine-7(3H)-thione is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it valuable in the design of organic semiconductors and dyes .
Biology and Medicine
This compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory activities .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs) .
作用機序
The mechanism by which [1,2,5]thiadiazolo[3,4-d]pyrimidine-7(3H)-thione exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of sulfur and nitrogen atoms in its structure allows for unique binding interactions with metal ions and other biomolecules .
類似化合物との比較
Similar Compounds
[1,2,5]Thiadiazolo[3,4-d]pyridazine: Similar in structure but with different electronic properties and reactivity.
[1,3,4]Thiadiazole: Another sulfur-nitrogen heterocycle with distinct chemical behavior.
[1,2,4]Triazolo[3,4-b]thiadiazole: Contains both triazole and thiadiazole rings, offering unique properties for various applications.
Uniqueness
[1,2,5]Thiadiazolo[3,4-d]pyrimidine-7(3H)-thione stands out due to its specific ring structure, which imparts unique electronic properties and reactivity. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a versatile compound for research and industrial applications .
特性
CAS番号 |
89797-62-6 |
|---|---|
分子式 |
C4H2N4S2 |
分子量 |
170.2 g/mol |
IUPAC名 |
4H-[1,2,5]thiadiazolo[3,4-d]pyrimidine-7-thione |
InChI |
InChI=1S/C4H2N4S2/c9-4-2-3(5-1-6-4)8-10-7-2/h1H,(H,5,6,8,9) |
InChIキー |
AYQXBPKMHYDIKK-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=S)C2=NSN=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




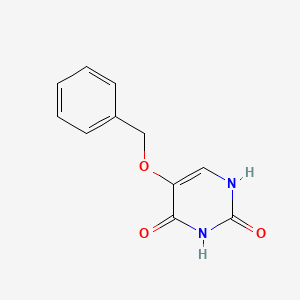
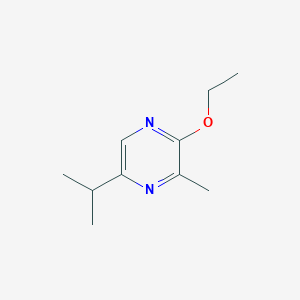

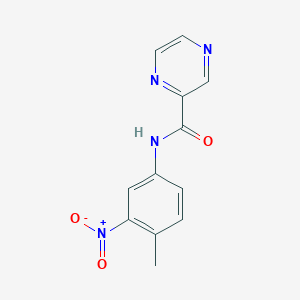

![6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B15246633.png)
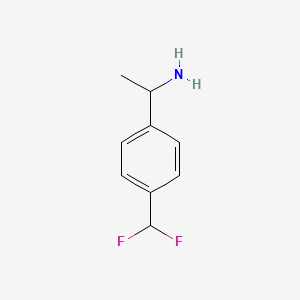
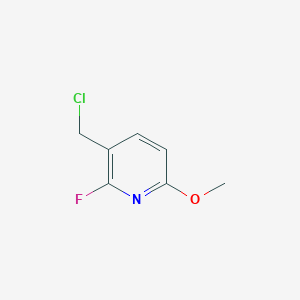
![1-benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B15246654.png)
